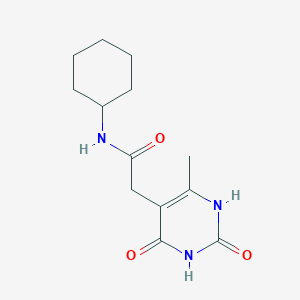

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a pyrimidinone derivative featuring a 6-methyl-substituted tetrahydropyrimidinone core linked to a cyclohexyl group via an acetamide bridge. The compound’s structure combines a rigid heterocyclic ring with a lipophilic cyclohexyl moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-8-10(12(18)16-13(19)14-8)7-11(17)15-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,17)(H2,14,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUGRBNHBQFXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from uracil derivatives. One common method involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... It serves as a precursor in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential herbicidal properties[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). It has shown significant activity against various plant species, making it a candidate for developing new herbicides[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antiviral or antibacterial agent[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its derivatives are being explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). The compound may inhibit enzymes or bind to receptors, leading to its biological activity[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in the N-substituent on the acetamide group and substituents on the pyrimidinone ring. Key comparisons include:

Table 1: Comparative Data for Selected Pyrimidinone Derivatives

Key Observations :

- Substituent Effects on Melting Points: Aromatic substituents (e.g., phenoxy in Compound 34) correlate with higher melting points (>265°C) due to enhanced intermolecular interactions (e.g., π-π stacking), whereas aliphatic groups like cyclohexyl may lower melting points .

- Yield Trends: Alkylation reactions with electron-rich aryl groups (e.g., phenoxy) achieve higher yields (~88%) compared to aliphatic substituents, likely due to improved reaction kinetics .

Biological Activity

Chemical Structure and Properties

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is characterized by a complex structure that includes a cyclohexyl group and a tetrahydropyrimidine moiety. The molecular formula is , and it has a molecular weight of approximately 278.35 g/mol. The structural features suggest potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain tetrahydropyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have reported moderate cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 15 to 30 µM, indicating promising activity compared to standard chemotherapeutics .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .

- Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, which can contribute to cellular protection against oxidative stress.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 32 |

| Compound B | Anticancer | MCF-7 | 25 |

| Compound C | Anticancer | A549 | 15 |

| Compound D | Antioxidant | N/A | N/A |

Case Study 1: Anticancer Efficacy

In a controlled study involving this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent increase in apoptotic markers after treatment with the compound at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher doses .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of related tetrahydropyrimidine derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that these compounds had significant antibacterial activity with MIC values comparable to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.